molecular formula C9H7BrO4 B2774746 Methyl 4-bromo-5-formyl-2-hydroxybenzoate CAS No. 2219371-35-2

Methyl 4-bromo-5-formyl-2-hydroxybenzoate

Cat. No. B2774746
CAS RN: 2219371-35-2
M. Wt: 259.055
InChI Key: NJDWAEAOFYHXTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 4-bromo-5-formyl-2-hydroxybenzoate” involves several steps . The process starts with the preparation of 2-bromo-4-hydroxybenzoic acid, which is dissolved in methanol under nitrogen protection conditions . Thionyl chloride is then slowly added dropwise in an ice bath . The mixture is warmed up to 55°C to react overnight . After the reaction is complete, it is concentrated under reduced pressure, water is added, and the mixture is extracted with ethyl acetate . The product is obtained as a pale yellow solid .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-5-formyl-2-hydroxybenzoate” is represented by the InChI code 1S/C9H7BrO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-formyl-2-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 259.06 g/mol .

Safety and Hazards

“Methyl 4-bromo-5-formyl-2-hydroxybenzoate” is classified as a dangerous substance . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 4-bromo-5-formyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWAEAOFYHXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-formyl-2-hydroxybenzoate

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